molecular formula C13H9N3O2 B1201617 1-Nitro-9-aminoacridine CAS No. 21914-54-5

1-Nitro-9-aminoacridine

Cat. No.: B1201617
CAS No.: 21914-54-5
M. Wt: 239.23 g/mol
InChI Key: IOQZSOCPFYNJIG-UHFFFAOYSA-N
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Description

1-Nitro-9-aminoacridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications. This compound, in particular, has garnered attention for its potential antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-9-aminoacridine can be synthesized through various methods. One common approach involves the nitration of 9-aminoacridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The nitration process introduces a nitro group at the 1-position of the acridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-9-aminoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-9-aminoacridine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other acridine derivatives.

    Biology: Studied for its DNA intercalation properties, which can affect DNA replication and transcription.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Nitro-9-aminoacridine primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s antimicrobial and anticancer activities are attributed to this mechanism .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-9-aminoacridine is unique due to the presence of both nitro and amino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent .

Properties

IUPAC Name

1-nitroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQZSOCPFYNJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176330
Record name 1-Nitro-9-aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21914-54-5
Record name 1-Nitro-9-aminoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-9-aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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